An In-depth Technical Guide to 2-(2,3-Dichlorophenoxy)propanoyl Chloride
An In-depth Technical Guide to 2-(2,3-Dichlorophenoxy)propanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2,3-Dichlorophenoxy)propanoyl chloride, a reactive chemical intermediate with potential applications in organic synthesis and pharmaceutical development. This document moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, and handling, grounded in established chemical principles.
Core Molecular Attributes
2-(2,3-Dichlorophenoxy)propanoyl chloride is a derivative of propanoic acid and 2,3-dichlorophenol. The presence of the highly reactive acyl chloride functional group and the dichlorinated phenyl ring defines its chemical behavior and potential utility.
Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl₃O₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 253.51 g/mol | Santa Cruz Biotechnology[1] |
| Canonical SMILES | CC(C(=O)Cl)OC1=C(C=CC=C1Cl)Cl | (Structure-based) |
| InChI Key | (Inferred) | (Structure-based) |
| CAS Number | Not available | N/A |
Synthesis and Mechanism
The synthesis of 2-(2,3-Dichlorophenoxy)propanoyl chloride is typically a two-step process, starting with the synthesis of its corresponding carboxylic acid, followed by the conversion to the acyl chloride.
Step 1: Synthesis of 2-(2,3-Dichlorophenoxy)propanoic Acid
The precursor acid can be synthesized via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,3-dichlorophenol is deprotonated by a base to form the phenoxide, which then attacks an α-halopropionate.
Reaction Scheme:
Caption: Synthesis of the precursor carboxylic acid.
Experimental Protocol (Representative):
-
To a solution of 2,3-dichlorophenol in a suitable solvent (e.g., water, ethanol, or DMSO), add a stoichiometric amount of a base such as sodium hydroxide or potassium carbonate.
-
Stir the mixture to form the sodium or potassium 2,3-dichlorophenoxide salt.
-
Slowly add 2-chloropropionic acid to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours to drive the reaction to completion.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the 2-(2,3-Dichlorophenoxy)propanoic acid.
-
The crude product can be purified by recrystallization.
Step 2: Conversion to 2-(2,3-Dichlorophenoxy)propanoyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective as they produce gaseous byproducts that are easily removed from the reaction mixture.[2]
Reaction Scheme:
Caption: Formation of the acyl chloride.
Experimental Protocol (Representative):
-
In a fume hood, charge a round-bottom flask with 2-(2,3-Dichlorophenoxy)propanoic acid and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-(2,3-Dichlorophenoxy)propanoyl chloride.
-
The product can be purified by vacuum distillation, though it is often used in subsequent steps without further purification.
Chemical Reactivity and Applications
The high reactivity of the acyl chloride functional group makes 2-(2,3-Dichlorophenoxy)propanoyl chloride a versatile intermediate in organic synthesis.
Nucleophilic Acyl Substitution
The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles in a nucleophilic acyl substitution reaction.[3]
General Mechanism:
Caption: General mechanism of nucleophilic acyl substitution.
Common Reactions:
-
Hydrolysis: Reacts vigorously with water to form the parent carboxylic acid and hydrochloric acid.[3]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.[4]
-
Reaction with Carboxylates: Reacts with carboxylate salts to form anhydrides.
-
Friedel-Crafts Acylation: Can be used as an acylating agent in the presence of a Lewis acid to form ketones.
Potential Applications in Drug Development
While specific applications of 2-(2,3-Dichlorophenoxy)propanoyl chloride in marketed drugs are not readily documented, its structural motifs are of interest in medicinal chemistry. Dichlorophenoxy moieties are present in various bioactive molecules. The acyl chloride group allows for the facile introduction of the 2-(2,3-Dichlorophenoxy)propyl group into a wide range of scaffolds, enabling the synthesis of diverse compound libraries for screening.
Given the reactivity of acyl chlorides with amines, this compound is a prime candidate for the acylation of amino acids or amine-containing heterocyclic systems, which are common cores in many pharmaceutical agents.[5] The resulting amides can be explored for a variety of therapeutic targets. The general class of chloro-containing molecules has a significant presence in pharmaceuticals for treating a range of diseases.[6]
Safety, Handling, and Storage
As with all reactive acyl chlorides, 2-(2,3-Dichlorophenoxy)propanoyl chloride must be handled with extreme care in a well-ventilated fume hood.[7][8]
Hazards
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Can cause irritation and tearing of the eyes.
-
Reacts Violently with Water: Contact with moisture will produce corrosive hydrochloric acid fumes.
-
Inhalation Hazard: Vapors are likely to be irritating to the respiratory tract.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
-
Inert Atmosphere: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Dispensing: Use a syringe or cannula for transferring the liquid.
-
Quenching: Unused or residual acyl chloride should be quenched slowly by adding it to a stirred, cooled solution of a nucleophile such as isopropanol or a dilute solution of sodium bicarbonate.[9]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
-
The container should be stored under an inert atmosphere to maintain the integrity of the compound.
Spectroscopic Characterization (Predicted)
¹H NMR
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dichlorophenyl ring. The splitting pattern will be complex due to their coupling with each other.
-
Methine Proton: A quartet (CH) deshielded by the adjacent oxygen and carbonyl group.
-
Methyl Protons: A doublet (CH₃) coupled to the methine proton.
¹³C NMR
-
Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region, with those bearing chlorine atoms being shifted.
-
Methine and Methyl Carbons: Signals in the aliphatic region.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band around 1780-1820 cm⁻¹ characteristic of an acyl chloride.
-
C-O Stretch: Bands corresponding to the aryl-ether linkage.
-
C-Cl Stretch: Absorptions in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Characteristic bands for the substituted benzene ring.
Conclusion
2-(2,3-Dichlorophenoxy)propanoyl chloride is a highly reactive and versatile chemical intermediate. Its molecular weight of 253.51 g/mol and its propensity for nucleophilic acyl substitution make it a valuable tool for introducing the 2-(2,3-Dichlorophenoxy)propyl moiety in organic synthesis. While its direct application in pharmaceuticals is not widely documented, its structural features suggest potential for use in the development of novel therapeutic agents. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.
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